UV-123
Overview
Description
UV-123: is a hindered amine light stabilizer (HALS) known for its effectiveness in retarding degradation through thermal and photo-oxidation processes. This compound is widely used in wood and plastic-based coatings to enhance their durability and longevity .
Biochemical Analysis
Biochemical Properties
As a HALS, it is known to interact with free radicals produced during the degradation process of materials, effectively neutralizing them . This interaction helps to prevent further degradation of the material.
Cellular Effects
As a HALS, it is primarily used in materials outside of biological systems and is not typically associated with cellular interactions .
Molecular Mechanism
UV-123, as a HALS, works by free radical scavenging. It neutralizes free radicals produced during the degradation process of materials, preventing further degradation
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of UV-123 involves the reaction of bis(2,2,6,6-tetramethyl-tetrahydroxypiperidine) sebacate nitroxide free radical with n-octane and hydrogen peroxide as oxidants. The reaction is catalyzed by a mixture of cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, glacial acetic acid, and methanesulfonic acid. The reaction occurs at 75-85°C, and after completion, unreacted hydrogen peroxide is decomposed using manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis process is optimized to enhance efficiency. The reaction mixture is stirred at 62°C to dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in cyclohexane. The reaction is monitored and controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: UV-123 primarily undergoes oxidation and substitution reactions. These reactions are crucial for its function as a light stabilizer.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the synthesis process.
Substitution: Various catalysts, including cuprous sulfate and vanadium pentoxide, facilitate substitution reactions.
Major Products: The major product formed from these reactions is this compound itself, which is a yellow transparent liquid .
Scientific Research Applications
Chemistry: In chemistry, UV-123 is used as a hindered amine light stabilizer to protect polymers from degradation caused by UV radiation and thermal processes .
Biology and Medicine:
Industry: Industrially, this compound is extensively used in coatings for automobiles, industrial equipment, decorative items, and wood products. Its ability to prolong the service life of coatings makes it a valuable additive in various industries .
Mechanism of Action
UV-123 functions by scavenging free radicals generated during the degradation process. The hindered amine structure allows it to effectively neutralize these radicals, thereby preventing the breakdown of the polymer matrix. This mechanism is crucial for its role as a light stabilizer .
Comparison with Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications.
Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl]-[(2,2,6,6-tetramethyl-4-piperidyl)imino]-hexamethylene-[(2,2,6,6-tetramethyl-4-piperidyl)imino]]: A polymeric light stabilizer used in coatings.
Uniqueness: UV-123 is unique due to its low basicity, which reduces interactions with acidic paint ingredients. This property makes it particularly effective in coatings based on alkyds .
Properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate;2-hydroperoxy-2-methylpropane;octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N2O4.C8H18.C4H10O2/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22;1-3-5-7-8-6-4-2;1-4(2,3)6-5/h21-22,29-30H,9-20H2,1-8H3;3-8H2,1-2H3;5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJJSFGQVCXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC.CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129757-67-1 | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129757-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129757671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as a hindered amine light stabilizer (HALS)?
A: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as TINUVIN®123, acts as a HALS primarily through a cyclic process involving the formation and regeneration of stable nitroxyl radicals. While the exact mechanism is debated, one proposed pathway involves the initial abstraction of a hydrogen atom from the polymer matrix by reactive species generated from polymer degradation. This creates a polymer alkyl radical, which then reacts with the nitroxyl radical of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, forming a stable alkyl-aminoether. This species can further react with peroxy radicals, effectively scavenging them and regenerating the nitroxyl radical to continue the cycle. [, ]
Q2: What structural modification of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has been observed under high temperatures and what is its significance?
A: Research using desorption electrospray ionization mass spectrometry (DESI-MS) revealed that Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate undergoes a significant structural modification at high curing temperatures (around 260°C) and even under simulated physiological conditions (80°C, full solar spectrum). The modification involves the cleavage of the N-OR bond in one of the piperidine rings, resulting in the conversion of the N-ether piperidine moiety (N-OC8H17) to a secondary piperidine (N-H). This finding suggests an alternative pathway for the generation of the nitroxyl radical, crucial for the antioxidant activity of HALS. This pathway, involving N-OR bond cleavage, had not been previously described for the N-ether subclass of HALS. []
Q3: Can Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate be directly detected in polymer coatings, and what insights can this provide about polymer degradation?
A: Yes, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be directly detected in situ from a thermoset polymer coating using Liquid Extraction Surface Analysis (LESA) coupled with mass spectrometry. This technique requires no sample preparation and allows for the detection of not only the HALS but also polymer degradation products like melamine (1,3,5-triazine-2,4,6-triamine). The detection of melamine, in particular, can be linked to the phenomenon known as polymer "blooming", characterized by powder-like deposits on the coating's surface. This direct detection method provides valuable insights into the mechanisms of polymer degradation and highlights the effectiveness of LESA-MS as a powerful tool for polymer analysis. []
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